molecular formula C5H4BF3O2S B2920657 5-(Trifluoromethyl)thiophene-3-boronic acid CAS No. 2242644-66-0

5-(Trifluoromethyl)thiophene-3-boronic acid

Cat. No. B2920657
CAS RN: 2242644-66-0
M. Wt: 195.95
InChI Key: AUYSWMNWCOLUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Trifluoromethyl)thiophene-3-boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used in the synthesis of various compounds, including methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .


Synthesis Analysis

The synthesis of “5-(Trifluoromethyl)thiophene-3-boronic acid” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular weight of “5-(Trifluoromethyl)thiophene-3-boronic acid” is 195.96 . Its IUPAC name is 5-(trifluoromethyl)-3-thienylboronic acid .


Chemical Reactions Analysis

“5-(Trifluoromethyl)thiophene-3-boronic acid” is involved in various chemical reactions. For instance, it is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 5-(Trifluoromethyl)thiophene-3-boronic acid, focusing on various unique applications:

Chemical Synthesis

This compound is utilized as a reactant for functionalization via lithiation and reaction with electrophiles. It plays a role in selective rhodium-catalyzed conjugate addition reactions and is involved in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents .

Pharmaceutical Research

In the pharmaceutical field, 5-(Trifluoromethyl)thiophene-3-boronic acid serves as an important raw material and intermediate. It is used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs .

Sensing Applications

Boronic acids, including this compound, have interactions with cis-diols which are leveraged in sensing applications. They are part of sensor molecules that improve selectivity towards specific analytes .

Suzuki–Miyaura Coupling

This compound is selected for Suzuki–Miyaura coupling reactions due to its ability to facilitate transmetalation processes, which are crucial for the synthesis of various organic compounds .

Neutron Capture Therapy

Boronic acids and their esters, such as 5-(Trifluoromethyl)thiophene-3-boronic acid, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mechanism of Action

Target of Action

5-(Trifluoromethyl)thiophene-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key step in many synthetic pathways . This reaction can be used to create a wide variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign . These properties suggest that the compound may have good bioavailability, but more research is needed to confirm this.

Result of Action

The primary result of the action of 5-(Trifluoromethyl)thiophene-3-boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects of these compounds would depend on their particular structures and properties .

Action Environment

The efficacy and stability of 5-(Trifluoromethyl)thiophene-3-boronic acid can be influenced by various environmental factors. For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . It can also undergo proteodeboronation, oxidation, and nucleophilic attack . The use of organotrifluoroborate salts can suppress these side reactions . The slow release rate of the active boronic acid from these salts contributes to the attenuation of these side-products .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions of “5-(Trifluoromethyl)thiophene-3-boronic acid” could involve further development of the protodeboronation process, which is not well developed . This could lead to new synthesis methods and applications for this compound.

properties

IUPAC Name

[5-(trifluoromethyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3O2S/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYSWMNWCOLUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiophene-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.